molecular formula C27H18F5N3O5S B12396369 N-(5-Fluoro-6-(4-fluoro-3-(2-(3-(trifluoromethoxy)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)-3-oxocyclobutane-1-carboxamide

N-(5-Fluoro-6-(4-fluoro-3-(2-(3-(trifluoromethoxy)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)-3-oxocyclobutane-1-carboxamide

Cat. No.: B12396369
M. Wt: 591.5 g/mol
InChI Key: OFQHMPFSITXRSS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SZM679 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of advanced organic synthesis techniques and reagents to achieve the desired selectivity and potency .

Industrial Production Methods

Industrial production of SZM679 is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, purification steps, and quality control measures to meet the required standards for research applications .

Chemical Reactions Analysis

Types of Reactions

SZM679 undergoes various chemical reactions, including:

    Oxidation: SZM679 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in SZM679.

    Substitution: SZM679 can undergo substitution reactions where specific functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield alcohols or amines .

Scientific Research Applications

SZM679 has a wide range of scientific research applications, including:

Mechanism of Action

SZM679 exerts its effects by selectively inhibiting RIPK1. This inhibition prevents the phosphorylation of RIPK1, which in turn blocks the downstream phosphorylation of RIPK3 and mixed lineage kinase domain-like protein (MLKL). By inhibiting these key steps in the necroptosis pathway, SZM679 effectively reduces cell death and inflammation . The molecular targets and pathways involved include the tumor necrosis factor receptor (TNFR) signaling pathway and the necrosome complex .

Comparison with Similar Compounds

Similar Compounds

    Necrostatin-1: A specific RIPK1 inhibitor known for its ability to inhibit necroptosis.

    Necrostatin-34: Another RIPK1 kinase inhibitor that stabilizes RIPK1 in an inactive conformation.

    Oditrasertib: A potent RIPK1 inhibitor used in the study of immune and neurological disorders.

Uniqueness of SZM679

SZM679 stands out due to its high selectivity for RIPK1 over RIPK3, making it a valuable tool for studying RIPK1-specific pathways. Its oral bioavailability and ability to cross the blood-brain barrier further enhance its utility in research related to neurodegenerative diseases.

Properties

Molecular Formula

C27H18F5N3O5S

Molecular Weight

591.5 g/mol

IUPAC Name

N-[5-fluoro-6-[4-fluoro-3-[[2-[3-(trifluoromethoxy)phenyl]acetyl]amino]phenoxy]-1,3-benzothiazol-2-yl]-3-oxocyclobutane-1-carboxamide

InChI

InChI=1S/C27H18F5N3O5S/c28-18-5-4-16(10-20(18)33-24(37)7-13-2-1-3-17(6-13)40-27(30,31)32)39-22-12-23-21(11-19(22)29)34-26(41-23)35-25(38)14-8-15(36)9-14/h1-6,10-12,14H,7-9H2,(H,33,37)(H,34,35,38)

InChI Key

OFQHMPFSITXRSS-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)C(=O)NC2=NC3=CC(=C(C=C3S2)OC4=CC(=C(C=C4)F)NC(=O)CC5=CC(=CC=C5)OC(F)(F)F)F

Origin of Product

United States

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